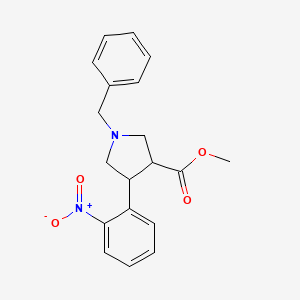
3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrophenyl group, and a phenylmethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the nitrophenyl group and the phenylmethyl ester. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and production costs. The reaction conditions are optimized for temperature, pressure, and reaction time to achieve the best results.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with specific temperatures, solvents, and catalysts used to optimize the reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted esters
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-, (3S,4R)-
- 3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-, (3S,4S)-
Uniqueness
3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)- is unique due to its specific structural features, including the combination of the pyrrolidine ring, nitrophenyl group, and phenylmethyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C19H20N2O4 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-25-19(22)17-13-20(11-14-7-3-2-4-8-14)12-16(17)15-9-5-6-10-18(15)21(23)24/h2-10,16-17H,11-13H2,1H3 |
InChI-Schlüssel |
MKPCYUMNEHNKPH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN(CC1C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















